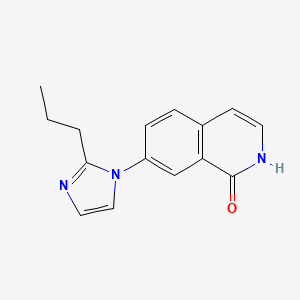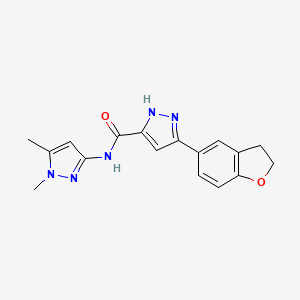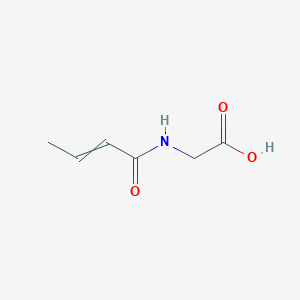
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an imidazole ring fused to an isoquinoline core, with a propyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with a suitable diamine.
Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be a part of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one: Lacks the propyl group.
7-(2-methyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains a methyl group instead of a propyl group.
7-(2-ethyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 7-(2-propyl-1H-imidazol-1-yl)isoquinolin-1(2H)-one may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
7-(2-propylimidazol-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H15N3O/c1-2-3-14-16-8-9-18(14)12-5-4-11-6-7-17-15(19)13(11)10-12/h4-10H,2-3H2,1H3,(H,17,19) |
InChI Key |
FTNSOALIXPMNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1C2=CC3=C(C=C2)C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105143.png)
![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105145.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105154.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B14105158.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105162.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14105163.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105170.png)
![3-(2-chlorobenzyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105177.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14105191.png)
![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)
